molecular formula C22H24N2O8 B558378 Boc-Asp(OBzl)-ONp CAS No. 26048-69-1

Boc-Asp(OBzl)-ONp

Cat. No.: B558378
CAS No.: 26048-69-1
M. Wt: 444,44 g/mole
InChI Key: GKRBDGLUYWLXAX-SFHVURJKSA-N
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Description

Boc-Asp(OBzl)-ONp, also known as tert-butoxycarbonyl-L-aspartic acid 1-benzyl ester 4-nitrophenyl ester, is a compound widely used in peptide synthesis. It serves as a protected form of aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with benzyl and 4-nitrophenyl groups. This compound is particularly useful in solid-phase peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asp(OBzl)-ONp typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using large reactors for the protection and esterification steps.
  • Employing efficient purification techniques such as crystallization and chromatography to obtain high-purity product.
  • Ensuring strict quality control measures to maintain consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Boc-Asp(OBzl)-ONp undergoes various chemical reactions, including:

    Substitution Reactions: The 4-nitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, and the benzyl ester can be cleaved by hydrogenation or treatment with strong acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and bases like triethylamine. The reaction is typically carried out in solvents such as dichloromethane at room temperature.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while hydrogenation with palladium on carbon (Pd/C) is used for benzyl ester cleavage.

Major Products Formed

    Peptide Bonds: Formation of peptide bonds with amino acids or peptides.

    Free Aspartic Acid: After deprotection, free aspartic acid is obtained.

Scientific Research Applications

Boc-Asp(OBzl)-ONp has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Asp(OBzl)-ONp involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the 4-nitrophenyl ester group facilitates the formation of peptide bonds through nucleophilic substitution. The benzyl ester provides additional protection to the carboxyl group, which can be selectively removed when needed .

Comparison with Similar Compounds

Similar Compounds

    Boc-Asp(OMe)-ONp: Similar structure but with a methyl ester instead of a benzyl ester.

    Boc-Glu(OBzl)-ONp: Similar structure but with glutamic acid instead of aspartic acid.

    Boc-Asp(OBzl)-OSu: Similar structure but with a succinimidyl ester instead of a 4-nitrophenyl ester.

Uniqueness

Boc-Asp(OBzl)-ONp is unique due to its combination of protecting groups and the 4-nitrophenyl ester, which provides a balance of stability and reactivity, making it highly suitable for peptide synthesis. Its specific structure allows for selective deprotection and efficient peptide bond formation, which is crucial in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-22(2,3)32-21(27)23-18(13-19(25)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRBDGLUYWLXAX-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446267
Record name 4-Benzyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26048-69-1
Record name 4-Benzyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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